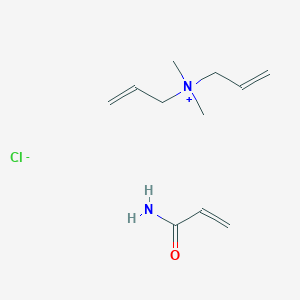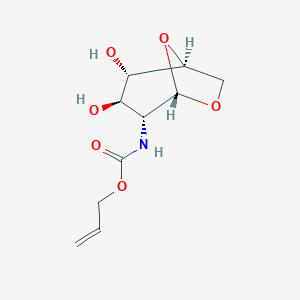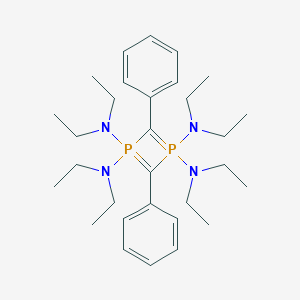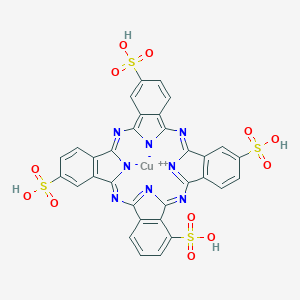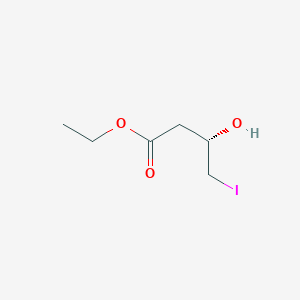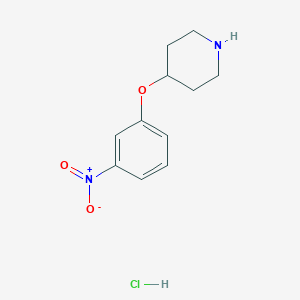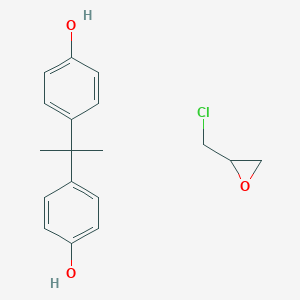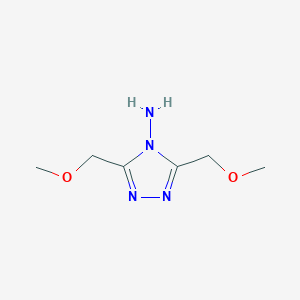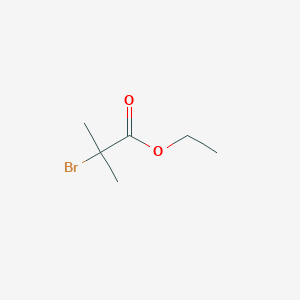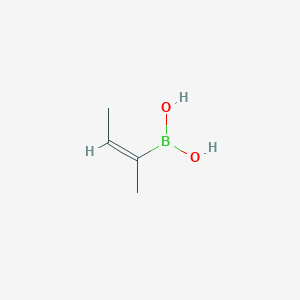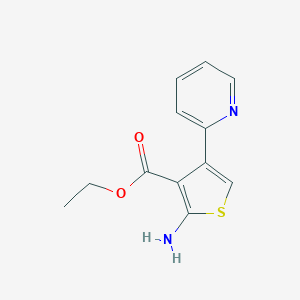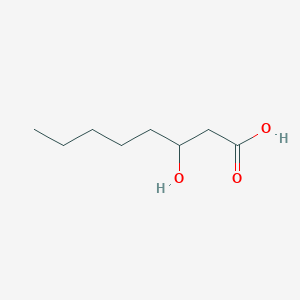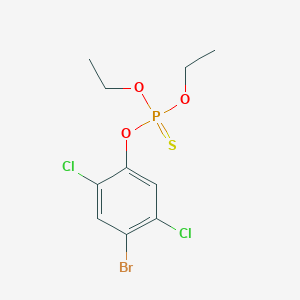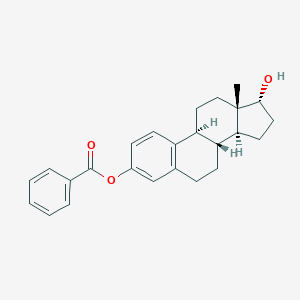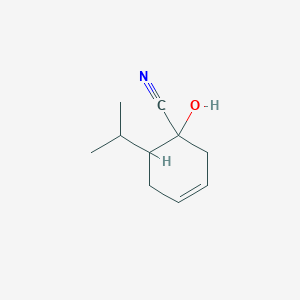
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile, also known as HPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPC is a cyclic nitrile with a hydroxyl group and a propan-2-yl group attached to its cyclohexene ring.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzyme activities. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been shown to inhibit the expression of inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one of the limitations of using 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile. One direction is to investigate its potential as an anti-cancer agent in vivo using animal models. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile and its potential as an anti-inflammatory agent. Finally, the synthesis of novel polymers using 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile as a building block should be explored further.
Synthesemethoden
The synthesis of 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile involves a multi-step process that starts with the reaction of 2-bromo-3,3-dimethylbut-1-ene with sodium cyanide to form 2-cyano-3,3-dimethylbut-1-ene. The second step involves the reaction of 2-cyano-3,3-dimethylbut-1-ene with cyclohexanone in the presence of a base to form 1-cyano-4,4-dimethylcyclohexene. Finally, the last step involves the reduction of 1-cyano-4,4-dimethylcyclohexene using lithium aluminum hydride to form 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of inflammatory cytokines. In material science, 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been investigated for its potential as a building block for the synthesis of novel polymers. In organic synthesis, 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
115886-66-3 |
|---|---|
Produktname |
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h3-4,8-9,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
IVXNQAIABPCFAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=CCC1(C#N)O |
Kanonische SMILES |
CC(C)C1CC=CCC1(C#N)O |
Synonyme |
3-Cyclohexene-1-carbonitrile,1-hydroxy-6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



